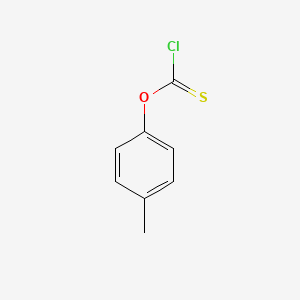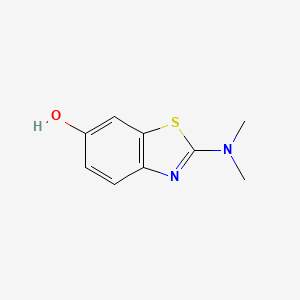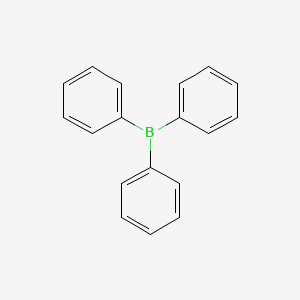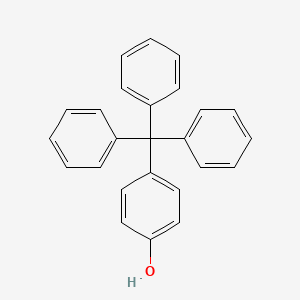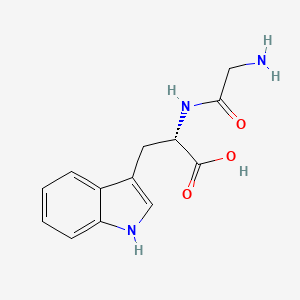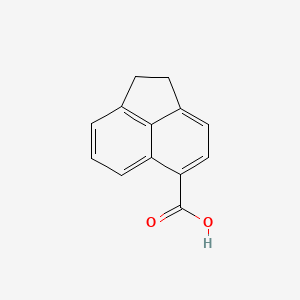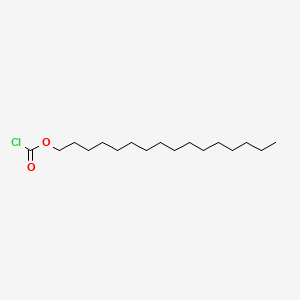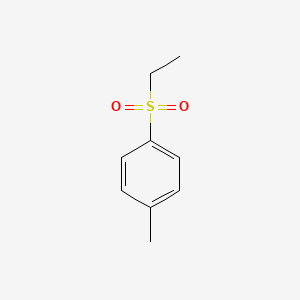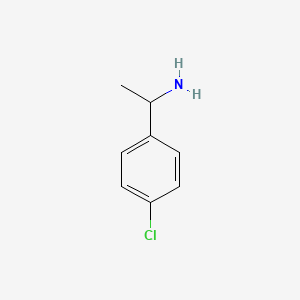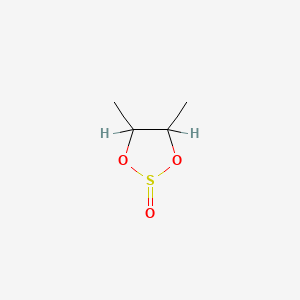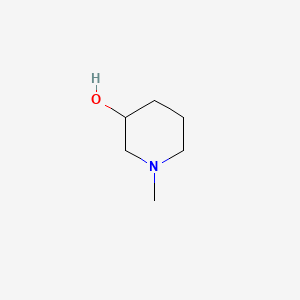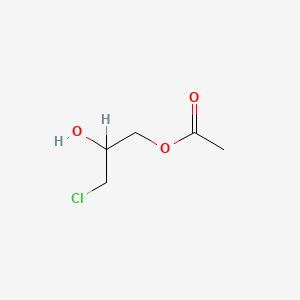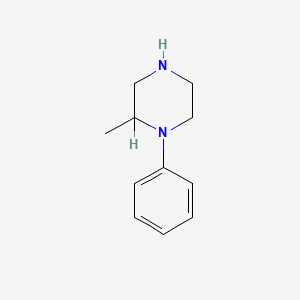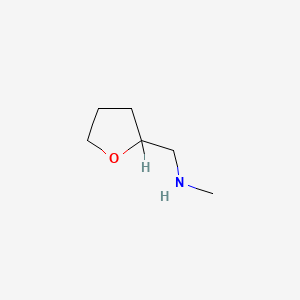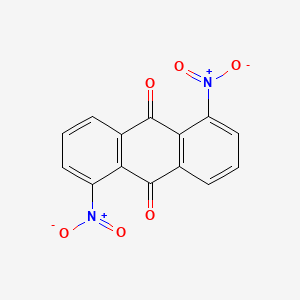
1,5-Dinitroanthraquinone
Vue d'ensemble
Description
1,5-Dinitroanthraquinone is a chemical compound that is part of the anthraquinone family, characterized by the presence of two nitro groups at the 1 and 5 positions of the anthraquinone structure. The anthraquinone nucleus is known to be approximately planar, which is a common feature among anthraquinone derivatives .
Synthesis Analysis
The synthesis of 1,5-dinitroanthraquinone can be achieved through various chemical reactions. One method involves the condensation of 4,5-dinitro-1,8-dihydroxyanthraquinone with arylamines, which can lead to the formation of 1,4,5-tris(arylamino)-8-hydroxyanthraquinones as a major by-product . Another approach for synthesizing anthraquinone derivatives is the reaction of 1,8-diamino-4,5-dihaloanthraquinones with diethyl malonate, which can yield dichloro- and dibromoanthranaphthyridine triones . Additionally, the synthesis of 1,5-di(hydroxyethoxyethoxyl) anthraquinone from 1,5-dichloroanthraquinone and glycol has been reported, which serves as a monomer for polymeric dyes .
Molecular Structure Analysis
The molecular structure of 1,5-dinitroanthraquinone has been determined using X-ray diffraction methods. The crystal structure reveals that while the anthraquinone core is planar, the nitro groups are significantly inclined, at about 88 degrees to the plane of the anthraquinone nucleus. This inclination allows for the possibility of internal hydrogen bonding, and the oxygen atoms exhibit large anisotropic thermal vibrations .
Chemical Reactions Analysis
1,5-Dinitroanthraquinone can undergo various chemical reactions. For instance, it can be electrochemically reduced in an ionic liquid to form 1,5-diaminoanthraquinone, a process that involves a five-step electrochemical process transferring 12 electrons . Additionally, the photochemical reaction of dinitroanthracene to anthraquinone has been studied, which involves a crystal-to-crystal transformation and is influenced by mechanical strain and pressure .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,5-dinitroanthraquinone are influenced by its molecular structure. The presence of nitro groups and the potential for internal hydrogen bonding can affect its reactivity and interactions with other molecules. The electrochemical reduction study in an ionic liquid reveals that factors such as concentration, water content, and temperature can significantly impact the peak potential and peak current of the cyclic voltammogram, indicating the sensitivity of 1,5-dinitroanthraquinone's properties to environmental conditions . Furthermore, the synthesis of high purity 1,8-dinitroanthraquinone, which is closely related to 1,5-dinitroanthraquinone, has been achieved by utilizing differences in relative density and crystalline form, suggesting that similar methods could be applied to 1,5-dinitroanthraquinone .
Applications De Recherche Scientifique
Spectral Flare Compositions
- Application Summary: 1,5-Dinitroanthraquinone has been used in a study to understand the effect of its oxygenous substituents on the color ratio when it is a part of spectral flare compositions .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
Synthesis of Tetrabromo Derivative
- Application Summary: 1,5-Dinitroanthraquinone may be used to prepare 3,4,7,8-tetrabromo-1,5-dinitroanthraquinone via bromination .
- Methods of Application: This involves a bromination reaction using molecular bromine and nitric acid as a co-reagent .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
Antibacterial Agent
- Application Summary: A derivative of 1,5-Dinitroanthraquinone, 1,8-Dihydroxy-4,5-dinitroanthraquinone, has been identified as a new antibacterial agent against Staphylococcus aureus and Enterococcus faecalis .
- Methods of Application: The compound was evaluated using in silico methods to identify inhibitors of the enzyme phosphopantetheine adenylyltransferase (PPAT) of Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli .
- Results or Outcomes: The compound was active in vitro towards Gram-positive bacteria with minimum inhibitory concentration (MIC) values of 31.25 µg/mL for S. aureus and 62.5 µg/mL for E. faecalis against both antibiotic-resistant isolates and reference strains .
Photosensitizer in Photodynamic Therapy
- Application Summary: Studies have investigated its potential use as a photosensitizer in photodynamic therapy.
- Results or Outcomes: The source does not provide specific results or outcomes for this application.
Chelating Agent for Metal Ions
- Application Summary: 1,5-Dinitroanthraquinone has been studied as a chelating agent for metal ions.
- Results or Outcomes: The source does not provide specific results or outcomes for this application.
Component in Organic Electronics
- Application Summary: 1,5-Dinitroanthraquinone has been studied as a component in organic electronics.
- Results or Outcomes: The source does not provide specific results or outcomes for this application.
Precursor in Dye Manufacturing
- Application Summary: 1,5-Dinitroanthraquinone is used as a precursor in the manufacture of dyes .
- Methods of Application: The compound is typically used in a reduction reaction to produce 1,5-diaminoanthraquinone, which is an intermediate for anthraquinone dyes .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
Solvent Properties
- Application Summary: 1,5-Dinitroanthraquinone has been noted for its solubility properties. It is soluble in hot nitrobenzene, slightly soluble in hot xylene, slightly soluble in acetic acid, and very slightly soluble in ethanol, ether, and benzene .
- Methods of Application: These properties can be utilized in various chemical reactions where a specific solvent or solubility profile is required .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
Sublimation Studies
- Application Summary: 1,5-Dinitroanthraquinone has been used in studies investigating sublimation .
- Methods of Application: The compound is typically heated until it transitions from a solid to a gas, bypassing the liquid phase, in a process known as sublimation .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
Propriétés
IUPAC Name |
1,5-dinitroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2O6/c17-13-7-3-1-5-9(15(19)20)11(7)14(18)8-4-2-6-10(12(8)13)16(21)22/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMVHWDCRFNPQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058869 | |
| Record name | 9,10-Anthracenedione, 1,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dinitroanthraquinone | |
CAS RN |
82-35-9 | |
| Record name | 1,5-Dinitro-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 1,5-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dinitroanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,5-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dinitroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

